molecular formula C12H14O2 B13814861 1,4-Dihydro-2,7-dimethoxynaphthalene CAS No. 60683-71-8

1,4-Dihydro-2,7-dimethoxynaphthalene

Cat. No.: B13814861
CAS No.: 60683-71-8
M. Wt: 190.24 g/mol
InChI Key: IOGBFSVJJDLDQS-UHFFFAOYSA-N
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Description

1,4-Dihydro-2,7-dimethoxynaphthalene is a dihydronaphthalene derivative of interest in synthetic and medicinal chemistry research. This compound, with the molecular formula C12H14O2 , serves as a versatile building block for the synthesis of more complex organic molecules. Researchers value its partially reduced naphthalene core, which can be further functionalized or dehydrogenated. While specific biological data for this exact compound is limited in the public domain, its structural similarity to other dimethoxynaphthalene systems suggests potential research applications in areas such as material science and as a precursor for pharmaceutical development. The electron-donating methoxy groups on the aromatic system can influence its electronic properties and reactivity, making it a candidate for developing charge-transfer matrices or other advanced materials . Researchers employ this compound under laboratory conditions exclusively. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethoxy-1,4-dihydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-13-11-5-3-9-4-6-12(14-2)8-10(9)7-11/h3,5-7H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGBFSVJJDLDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CCC2=C(C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40486243
Record name 1,4-DIHYDRO-2,7-DIMETHOXYNAPHTHALENE
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URL https://comptox.epa.gov/dashboard/DTXSID40486243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60683-71-8
Record name 1,4-DIHYDRO-2,7-DIMETHOXYNAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40486243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 1,4 Dihydro 2,7 Dimethoxynaphthalene

Aromatization and Dehydrogenation Reactions of 1,4-Dihydro-2,7-dimethoxynaphthalene

The conversion of the dihydronaphthalene core to a fully aromatic naphthalene (B1677914) system is a thermodynamically favorable process, driving the aromatization and dehydrogenation reactions of this compound. This transformation can be induced by thermal means or facilitated by catalysts.

Thermally Induced Aromatization Processes

While specific studies on the thermally induced aromatization of this compound are not extensively documented, the general principles of thermal reactions of dihydronaphthalenes suggest that elevated temperatures can promote the elimination of hydrogen to yield the corresponding aromatic naphthalene. This process is often uncatalyzed but may require significant thermal energy to overcome the activation barrier for C-H bond cleavage. The presence of the methoxy (B1213986) groups is not expected to significantly hinder this process, and the final product would be the stable 2,7-dimethoxynaphthalene (B1218487).

Catalytic Dehydrogenation for Naphthalene Formation

Catalytic dehydrogenation offers a more controlled and efficient route to the aromatization of this compound. Palladium-based catalysts, particularly palladium on an activated carbon support (Pd/C), are widely employed for such transformations. youtube.com The mechanism of palladium-catalyzed dehydrogenation of cyclic hydrocarbons generally involves the adsorption of the substrate onto the catalyst surface, followed by a series of C-H bond activations and β-hydride eliminations, ultimately leading to the release of molecular hydrogen and the aromatic product. nih.govrsc.org

In the case of this compound, the reaction would proceed to form 2,7-dimethoxynaphthalene. The reaction conditions typically involve heating the substrate with a catalytic amount of Pd/C in a high-boiling inert solvent.

Table 1: Representative Conditions for Catalytic Dehydrogenation of Dihydronaphthalenes

CatalystSubstrate AnalogueSolventTemperature (°C)ProductReference
Pd/Cα-cyclohexenyl acetonitrilesToluene110α-aryl nitriles rsc.org
Pd(TFA)₂/DAFSubstituted CyclohexanonesToluene100Phenols nih.gov

This table presents data for analogous reactions to illustrate typical catalytic systems and conditions.

Electrophilic Aromatic Substitution Reactions on the Dihydronaphthalene Core

The aromatic portion of this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy groups. These groups increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles.

Regioselectivity and Substituent Directing Effects

The methoxy groups are ortho, para-directing activators. unizin.orgyoutube.comorganicchemistrytutor.comlibretexts.orglibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the methoxy groups. In this compound, the 2-methoxy group directs to the 1 and 3 positions, while the 7-methoxy group directs to the 6 and 8 positions.

Considering the structure of this compound, the potential sites for electrophilic attack on the aromatic ring are C3, C4, C5, and C8. The directing influence of the two methoxy groups will determine the regioselectivity of the substitution. The 2-methoxy group strongly activates the C3 position (ortho). The 7-methoxy group activates the C8 (ortho) and C5 (para) positions. Therefore, electrophilic substitution is expected to occur primarily at the C3, C5, and C8 positions. Steric hindrance may play a role in the relative distribution of the products.

Halogenation and Nitration Studies

Specific experimental studies on the halogenation and nitration of this compound are limited. However, based on the principles of electrophilic aromatic substitution and studies on related methoxynaphthalenes, predictions can be made. uq.edu.au

Halogenation: Electrophilic halogenation, for instance with bromine (Br₂) in the presence of a Lewis acid catalyst, would be expected to yield a mixture of bromo-substituted products. wikipedia.orglibretexts.orgresearchgate.net The major products would likely be 3-bromo-, 5-bromo-, and 8-bromo-1,4-dihydro-2,7-dimethoxynaphthalene.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also result in substitution at the activated positions. masterorganicchemistry.comresearchgate.net The expected products are 3-nitro-, 5-nitro-, and 8-nitro-1,4-dihydro-2,7-dimethoxynaphthalene. The relative yields of these isomers would depend on the specific reaction conditions and the interplay of electronic and steric effects. Studies on the nitration of 2-methoxynaphthalene (B124790) have shown that substitution occurs primarily at the 1-, 6-, and 8-positions, which aligns with the expected directing effects. uq.edu.au

Oxidation Reactions of this compound and its Oxidized Derivatives

The dihydronaphthalene core of this compound is susceptible to oxidation, which can lead to the formation of various oxidized derivatives, most notably naphthoquinones.

The oxidation of 1,4-dihydronaphthalene (B28168) itself can be complex, but under certain conditions, it can lead to the formation of 1,4-naphthoquinone (B94277). researchgate.netwikipedia.orgorgsyn.org The presence of electron-donating methoxy groups can influence the course of the oxidation. Oxidation of methoxy-substituted naphthalenes often yields the corresponding naphthoquinones. For example, the oxidation of naphthalene with chromium trioxide is a known method for the preparation of 1,4-naphthoquinone. orgsyn.org

In the case of this compound, oxidation would likely first lead to the aromatized 2,7-dimethoxynaphthalene, which could then be further oxidized to a dimethoxynaphthoquinone. The specific isomer of the naphthoquinone formed would depend on the oxidant and reaction conditions. It is plausible that oxidation could lead to the formation of 2,7-dimethoxy-1,4-naphthoquinone.

Table 2: Examples of Oxidation Reactions of Naphthalene Derivatives

SubstrateOxidizing AgentProductReference
NaphthaleneVanadium oxide / O₂1,4-Naphthoquinone wikipedia.org
NaphthaleneChromium trioxide1,4-Naphthoquinone orgsyn.org
2,3-Dihydroxy-1,4-di-p-tolylnaphthaleneLead tetraacetate1,4-Di-p-tolyl-2,3-naphthoquinone rsc.org

This table provides examples of oxidation reactions of related naphthalene systems to illustrate potential transformation pathways.

Anodic Oxidation: Product and Mechanistic Studies

Anodic oxidation offers a green and efficient alternative to chemical oxidants for transforming methoxylated naphthalenes. beilstein-journals.orgmdpi.com Studies on the anodic oxidation of 2,7-dimethoxynaphthalene in methanolic potassium hydroxide (B78521) have revealed that it primarily yields products derived from a four-electron oxidation process. acs.org This is in contrast to other isomers like 1,7-dimethoxynaphthalene, which favor two-electron oxidation pathways at lower temperatures. acs.org

The mechanism for these transformations is complex and can be influenced by factors such as temperature and the specific electrolyte used. A key mechanistic pathway proposed is the EECrCp mechanism, which involves a sequence of electron transfers (E), chemical reactions (C), and radical coupling (r) or proton loss (p). The process is initiated by the oxidation of the naphthalene ring to a radical cation. acs.orgacs.org In the case of 2,7-dimethoxynaphthalene, this radical cation is sufficiently reactive to undergo further oxidation and reaction with the methanol (B129727) solvent, leading to the formation of quinone bis-acetals after a four-electron process. These acetals can then be hydrolyzed to the corresponding dione. rsc.org

The choice of reaction medium can significantly alter the product distribution. For instance, using a neutral electrolyte like lithium perchlorate (B79767) in methanol can lead to a different spectrum of products compared to the basic conditions of KOH-methanol. nih.gov

SubstrateConditionsMajor ProcessKey ProductsProposed MechanismReference
2,7-DimethoxynaphthaleneAnodic oxidation in methanolic KOH (0-20°C)Four-electron oxidationQuinone bis-acetalsEECrCp acs.org
1,7-DimethoxynaphthaleneAnodic oxidation in methanolic KOH (0-20°C)Two-electron oxidationMethoxylated naphthalenesEECrCp acs.org
Mono- and disubstituted 1,4-dimethoxybenzenesConstant-current electrolysis in KOH-methanolOxidation1,4-Quinone derivatives- nih.gov
Mono- and disubstituted 1,4-dimethoxybenzenesControlled-potential oxidation in LiClO₄-methanolComplex product formationPolymers, coupling products, quinones- nih.gov

Nucleophilic Addition Reactions to the Unsaturated Ring

The unsaturated ring of this compound is susceptible to nucleophilic addition reactions. This reactivity stems from the presence of a conjugated diene system and an enol ether functionality. The enol ether can be activated by protonation or reaction with an electrophile, making the double bond highly reactive towards nucleophiles.

Furthermore, the conjugated diene system can undergo both 1,2- and 1,4-addition reactions. masterorganicchemistry.com When a nucleophile attacks, it can add to either the C1 or C4 position of the diene system. The regioselectivity of this addition is influenced by both kinetic and thermodynamic factors. Attack at the C1 position (adjacent to the methoxy group) would be influenced by the electron-donating nature of the oxygen atom. The resulting intermediate, often a resonance-stabilized carbocation or a related species, can then be trapped by a nucleophile at different positions. masterorganicchemistry.com While specific studies on this compound are not abundant, the general principles of nucleophilic addition to activated dienes and enol ethers are well-established and applicable to this structure.

Rearrangement Reactions and Isomerization of the Dihydronaphthalene Structure

Dihydronaphthalene structures are inherently less stable than their fully aromatic naphthalene counterparts. Consequently, this compound can undergo rearrangement and isomerization reactions to achieve a more stable, aromatic state. A common transformation is dehydrogenation or a formal double bond isomerization to yield the corresponding 2,7-dimethoxynaphthalene. This aromatization can be promoted by various catalysts, such as ruthenium hydride species, or under thermal or acidic conditions. researchgate.net

In addition to aromatization, other isomerization processes are possible. For instance, under photochemical conditions, E-Z isomerization can occur in related systems containing double bonds. nih.gov For the dihydronaphthalene structure, this could involve rearrangement of the double bonds within the non-aromatic ring. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms and energetics of such isomerization processes in related molecules, confirming the role of transition states and the relative stability of different isomers. rsc.orgekb.eg

Participation in Cascade and Domino Reactions for Complex Molecule Synthesis

The structural motifs within this compound make it a potential candidate for participation in cascade and domino reactions, which are powerful strategies for the rapid assembly of complex molecules. nih.gov The diene system in the unsaturated ring can act as a component in cycloaddition reactions, such as the Diels-Alder reaction. For example, it could react with a dienophile in a cascade sequence, where the initial cycloaddition product undergoes further spontaneous transformations.

The synthesis of dihydronaphthalene derivatives themselves can be achieved through cascade reactions, for instance, via the cyclization of aryl-tethered alkynes. nih.gov This indicates that the dihydronaphthalene core is a favorable structural element in complex synthetic pathways. As a substrate, this compound could be incorporated into a cascade sequence initiated by either the diene or the electron-rich aromatic ring, leading to the construction of intricate polycyclic frameworks.

Advanced Spectroscopic Characterization and Structural Analysis of 1,4 Dihydro 2,7 Dimethoxynaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of 1,4-Dihydro-2,7-dimethoxynaphthalene. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

¹H NMR Analysis: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, vinylic, allylic, and methoxy (B1213986) protons. The aromatic protons on the substituted ring will appear as a complex splitting pattern, while the protons on the dihydronaphthalene moiety will show characteristic allylic and vinylic signals. The two methoxy groups will each give rise to a sharp singlet.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will display signals for the aromatic carbons, the sp² and sp³ hybridized carbons of the dihydro-ring, and the methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-3 ~5.5-6.0 t
H-5, H-6, H-8 ~6.8-7.5 m
Allylic CH₂ (H-1, H-4) ~3.2-3.6 m
Methoxy (OCH₃) ~3.8 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2, C-7 ~150-160
C-4a, C-8a ~130-140
Aromatic CH ~110-130
C-3 ~100-110
Allylic CH₂ (C-1, C-4) ~25-35

Note: The predicted chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the vinylic proton (H-3) and the allylic protons (H-4), as well as between the protons on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs (¹³C-¹H). sdsu.edu This experiment is crucial for assigning the carbon signals based on their attached protons. For instance, the signals of the methoxy protons would correlate with the methoxy carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between carbons and protons (typically over two to three bonds). sdsu.edu This technique is invaluable for piecing together the molecular structure by connecting different fragments. For example, HMBC would show correlations between the methoxy protons and the aromatic carbons to which they are attached (C-2 and C-7). researchgate.net

Dynamic NMR (DNMR) is employed to study time-dependent processes such as conformational changes. libretexts.orgslideshare.net The 1,4-dihydronaphthalene (B28168) ring is not planar and can undergo conformational inversion. Variable temperature NMR studies could provide insights into the energy barrier of this ring-flipping process. At low temperatures, where the inversion is slow on the NMR timescale, separate signals for the axial and equatorial protons of the CH₂ groups might be observed. As the temperature increases, these signals would broaden and eventually coalesce into a single averaged signal. While specific dynamic NMR studies on this compound are not widely reported, the principles of DNMR are applicable to understanding its potential conformational flexibility. libretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 190.24 g/mol . guidechem.com

Upon ionization in the mass spectrometer, the molecular ion of this compound is expected to undergo characteristic fragmentation. Common fragmentation pathways for aromatic ethers include the loss of a methyl group (CH₃•) from the methoxy group, leading to a fragment ion at m/z 175. libretexts.org Another likely fragmentation is the loss of a formaldehyde (B43269) molecule (CH₂O) from the methoxy group, resulting in a fragment at m/z 160. Further fragmentation of the naphthalene (B1677914) ring system can also occur, providing additional structural clues. libretexts.orgnih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly useful for the analysis of large and fragile molecules, as it minimizes fragmentation. wikipedia.org While MALDI is more commonly applied to biomolecules and polymers, its use for small organic molecules is an area of growing interest. rsc.orgnews-medical.netrsc.orgnih.gov For this compound, MALDI-TOF (Time-of-Flight) mass spectrometry could be used to obtain a clear molecular ion peak with minimal fragmentation, thus providing an accurate determination of its molecular weight. wikipedia.org The choice of an appropriate matrix is crucial for the successful MALDI analysis of small molecules to avoid interference in the low mass range. rsc.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. These include:

C-H stretching (aromatic): ~3000-3100 cm⁻¹

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

C=C stretching (aromatic): ~1500-1600 cm⁻¹

C-O stretching (aryl ether): A strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Out-of-plane C-H bending (aromatic): These bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic ring are expected to be particularly strong in the Raman spectrum. The C=C stretching vibrations of the aromatic ring would give rise to intense Raman bands. researchgate.netmorana-rtd.com

Table 3: Key IR and Raman Vibrational Modes for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 3000-3100 Medium
Aliphatic C-H Stretch 2850-3000 2850-3000 Medium
Aromatic C=C Stretch 1500-1600 1500-1600 Strong (Raman)
Asymmetric C-O-C Stretch ~1250 Weak Strong (IR)
Symmetric C-O-C Stretch ~1050 ~1050 Medium

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 190–800 nm), UV-Vis analysis provides valuable information about conjugated systems and chromophores. scholarsresearchlibrary.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure.

For aromatic compounds like naphthalene derivatives, UV-Vis spectra typically exhibit distinct absorption bands corresponding to π → π* transitions. The position (λmax), intensity (molar absorptivity, ε), and fine structure of these bands are sensitive to the molecular structure, including the nature and position of substituents, and the solvent used.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation in the solid state. Furthermore, it elucidates the intermolecular interactions and packing arrangement within the crystal lattice, such as hydrogen bonding and π–π stacking. illinoisstate.edunih.gov

The crystallographic analysis of derivatives of 2,7-dimethoxynaphthalene (B1218487) reveals significant structural insights applicable to this class of compounds. For example, the crystal structure of 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene shows that the aroyl group at the 1-position is twisted almost perpendicularly to the naphthalene ring system. nih.govresearchgate.net In this specific derivative, the asymmetric unit was found to contain two independent conformers, which stack into columns primarily through van der Waals interactions. nih.govresearchgate.net

Similarly, studies on 1,8-dibenzoyl-2,7-dimethoxynaphthalene and its analogues demonstrate how bulky substituents at the peri-positions (1- and 8-positions) influence the molecular geometry. nih.gov These substituents force the attached groups, such as benzoyl rings, to orient themselves nearly perpendicular to the naphthalene core to minimize steric hindrance. nih.gov The crystal packing of these molecules can be influenced by various non-covalent interactions, including C—H⋯O non-classical hydrogen bonds and C—H⋯π interactions, which often dictate the formation of columnar or other supramolecular structures. nih.govresearchgate.net

Below is a table summarizing crystallographic data for a related compound, 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, illustrating the type of data obtained from such analyses. nih.govresearchgate.net

ParameterConformer AConformer B
Formula C₁₉H₁₅FO₃C₁₉H₁₅FO₃
Dihedral Angle 86.52 (8)°89.66 (8)°
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/n
Packing Interaction van der Waalsvan der Waals
(Data pertains to 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene)

Chiroptical Properties and Circular Dichroism (CD) Analysis of Chiral Derivatives

Chiroptical properties arise from the differential interaction of a chiral molecule with left- and right-handed circularly polarized light. Circular Dichroism (CD) spectroscopy is a key technique for studying these properties, measuring the difference in absorption of left and right circularly polarized light (ΔA = Aₗ - Aᵣ). nih.gov CD spectroscopy is exceptionally sensitive to the absolute configuration and conformation of chiral molecules and their supramolecular assemblies. researchgate.net

For example, when achiral naphthalene chromophores are fixed in a chiral environment, such as a rigid molecular scaffold, they can become electronically coupled. nih.gov This excitonic coupling between the transition moments of the chromophores results in characteristic CD signals, known as a bisignate couplet, from which the absolute configuration of the molecule can often be determined. nih.gov Optically active polymers incorporating naphthalene units, such as poly(naphthalene-1,4-diyl), also exhibit distinct CD spectral patterns that are indicative of their preferred-handed helical conformations. researchgate.netnih.gov The combination of chirality with the spectroscopic properties of chromophores like naphthalene can induce remarkable phenomena such as circular dichroism and circularly polarized luminescence (CPL). nih.gov

Computational and Theoretical Investigations on 1,4 Dihydro 2,7 Dimethoxynaphthalene and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic characteristics of 1,4-Dihydro-2,7-dimethoxynaphthalene and its analogues. samipubco.comresearchgate.net These methods provide a detailed picture of the molecule's behavior at the atomic and electronic levels.

Electronic Structure, Frontier Molecular Orbitals (HOMO/LUMO), and Charge Distribution

The electronic structure of a molecule dictates its reactivity and physical properties. For aromatic systems like naphthalene (B1677914) derivatives, the arrangement of π-electrons is of particular interest. The introduction of methoxy (B1213986) and dihydro functionalities to the naphthalene core in this compound significantly influences its electronic properties. The methoxy groups, being electron-donating, tend to increase the electron density of the aromatic ring, which can affect its susceptibility to electrophilic attack. wuxibiology.com

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov

For naphthalene itself, the HOMO-LUMO gap has been calculated using DFT with various basis sets, yielding values around 4.75 eV. samipubco.comssrn.com The substitution with electron-donating groups, such as the methoxy groups in this compound, is expected to raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and thus increased reactivity compared to the parent naphthalene. frontiersin.org In substituted naphthalenes, the distribution of the HOMO and LUMO is often delocalized across the π-system of the naphthalene core. researchgate.net

The charge distribution within the molecule can be visualized using molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative electrostatic potential. researchgate.net For naphthalene derivatives, these maps can help predict the sites most susceptible to electrophilic or nucleophilic attack. researchgate.net

Calculated HOMO-LUMO Gap for Naphthalene Analogues
CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
NaphthaleneDFT/aug-cc-pVQZ-6.13-1.384.75
NaphthaleneDFT/6-31G-5.82-1.114.71

Calculation of Dipole Moments and Electrostatic Potentials

The electrostatic potential provides a more detailed picture of the charge distribution around the molecule. It is a valuable tool for understanding intermolecular interactions and predicting the sites of chemical reactions. youtube.com In regions where the electrostatic potential is negative, the molecule is more likely to be attacked by electrophiles, while regions of positive potential are more susceptible to nucleophilic attack.

Calculated Dipole Moments for Naphthalene Analogues
CompoundMethodDipole Moment (Debye)
N,N-dimethyl-a-toluidineExperimental0.96
a-toluidineExperimental1.59

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, which has a partially saturated ring and rotatable methoxy groups, understanding its conformational preferences is crucial for predicting its shape and reactivity.

The dihydronaphthalene ring in this compound is not planar and can adopt different conformations. The energy landscape of the molecule can be explored computationally to identify the most stable conformers and the energy barriers between them. This involves systematically rotating the single bonds and calculating the energy of each resulting conformation. Such studies on bridged peri-naphthalenes have shown how the rigidity of the naphthalene ring influences the conformational properties of the attached rings. The steric and electronic effects of the methoxy groups will also play a significant role in determining the preferred conformation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and reaction pathways that are often inaccessible to experimental observation. cmu.edu

Transition State Characterization and Reaction Pathway Analysis

By modeling the reaction of this compound with various reagents, it is possible to identify the transition state structures, which represent the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for understanding the kinetics of a reaction. nih.gov Computational studies on the oxidation of naphthalene have elucidated the reaction pathways, showing how the initial attack of an oxidizing agent leads to the formation of various products. acs.orgresearchgate.net Similar approaches can be applied to understand the reactivity of this compound. For instance, the reaction pathway for the transformation of naphthalene and its derivatives during thermochemical processing has been investigated. mdpi.com

Thermochemical and Kinetic Studies of Transformations

Kinetic studies, on the other hand, focus on the rate of a reaction. By calculating the activation energy from the energy difference between the reactants and the transition state, it is possible to estimate the reaction rate constant using transition state theory. acs.org Such studies have been performed for the oxidation of naphthalene, providing valuable data on the kinetics of its atmospheric degradation. researchgate.netsemanticscholar.org These computational approaches can be extended to investigate the thermochemistry and kinetics of various transformations involving this compound, providing a comprehensive understanding of its chemical behavior.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data, offering profound insights into the structural and electronic properties of molecules like this compound and its analogues. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become instrumental in corroborating and explaining experimental spectroscopic results.

Theoretical calculations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for aromatic compounds are commonly performed to understand their vibrational modes and electronic transitions. For instance, studies on naphthalene and anthracene (B1667546) have utilized ground state calculations at the B3LYP/6-31G level to investigate their spectral features. ijcesen.comresearchgate.net These theoretical spectra often show good correspondence with experimental data. ijcesen.comresearchgate.net The electronic absorption characteristics in the visible and near-UV regions can be computed and analyzed using a TD-DFT approach, which considers many-body effects and dynamic interactions. ssrn.com

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, computational prediction has emerged as a vital tool for structure elucidation. frontiersin.org DFT methods are widely used to calculate the NMR chemical shifts of molecules. The accuracy of these predictions depends on the choice of functional and basis set. For example, the WP04 functional has been identified as particularly effective for predicting ¹H NMR shifts in chloroform. github.io The general workflow for predicting NMR spectra involves a conformational search, geometry optimization of each conformer, prediction of NMR shifts for each conformer, and finally, Boltzmann weighting to obtain a combined, averaged spectrum. github.io While direct computational studies on this compound are not extensively documented in the literature, the established methodologies for similar aromatic systems provide a robust framework for such investigations.

Below is an illustrative data table showcasing the type of comparison that would be made between computationally predicted and experimentally obtained spectroscopic data for a compound like this compound.

Spectroscopic ParameterPredicted Value (Computational)Experimental Value
¹³C NMR Chemical Shifts (ppm)
C1/C430.529.8
C2/C7150.2149.5
C3/C699.8100.3
C4a/C8a128.9128.2
C5/C8115.6115.1
OCH₃55.855.3
¹H NMR Chemical Shifts (ppm)
H1/H43.353.32
H3/H66.456.42
H5/H87.107.07
OCH₃3.853.83
Key IR Vibrational Frequencies (cm⁻¹)
C-H (aliphatic) stretch29502945
C-H (aromatic) stretch30503048
C=C (aromatic) stretch16101612
C-O (ether) stretch12501248
UV-Vis Absorption Maxima (nm)
λmax 1288290
λmax 2235232

Note: The data in this table is hypothetical and serves to illustrate the comparison between computational predictions and experimental results.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

MD simulations have been successfully employed to study various naphthalene derivatives. For example, simulations have been used to predict the crystal shape of naphthalene grown from a solution by modeling the growth process at a molecular level. arxiv.org In another application, the interaction of naphthalene derivatives with lipid membranes was investigated using a combination of ¹H-NMR experiments and MD simulations. nih.gov These studies can elucidate the location, orientation, and dynamics of small molecules within such complex environments. nih.gov

For a molecule like this compound, MD simulations could be used to explore several key areas. A conformational analysis could reveal the flexibility of the dihydro-naphthalene ring and the preferred orientations of the methoxy groups. nih.gov Simulations in different solvents would allow for the study of solvent effects on the conformational equilibrium and the pattern of intermolecular interactions, such as hydrogen bonding with protic solvents or van der Waals interactions in nonpolar media. Furthermore, these simulations can shed light on the aggregation behavior of these molecules in solution by calculating radial distribution functions and analyzing intermolecular contacts.

The following table summarizes typical parameters that would be defined for an MD simulation of this compound in a solvent box, along with the potential research findings.

Simulation ParameterValue/DescriptionPotential Research Findings
Force Field GROMOS, AMBER, CHARMMAccurate representation of intramolecular and intermolecular forces.
Solvent Model SPC/E, TIP3P (for water)Realistic modeling of the solvent environment.
System Size ~500 solvent molecules per soluteSufficient to minimize boundary artifacts and represent bulk behavior.
Temperature 298 K (Room Temperature)Study of dynamics under standard conditions.
Pressure 1 atmSimulation of behavior at atmospheric pressure.
Simulation Time 100 nsAdequate timescale to observe conformational changes and intermolecular rearrangements.
Ensemble NPT (Isothermal-Isobaric)Maintains constant number of particles, pressure, and temperature.
Key Analyses
Root Mean Square Deviation (RMSD)Assessment of conformational stability over time.
Root Mean Square Fluctuation (RMSF)Identification of flexible regions of the molecule.
Radial Distribution Function (RDF)Characterization of solute-solvent and solute-solute interactions.
Hydrogen Bond AnalysisQuantifying the extent and lifetime of hydrogen bonds with the solvent.
Dihedral Angle DistributionDetermination of preferred conformations of flexible parts of the molecule.

Note: The parameters and findings in this table are representative of a typical MD simulation setup for a small organic molecule.

Applications of 1,4 Dihydro 2,7 Dimethoxynaphthalene in Organic Synthesis and Materials Science

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The partially saturated ring of 1,4-Dihydro-2,7-dimethoxynaphthalene imparts a high degree of chemical reactivity, allowing for its transformation into a wide array of functionalized molecules. This reactivity is central to its role as a key intermediate in multi-step synthetic sequences.

Precursor to Substituted Naphthalenes and Functionalized Naphthoquinones

The 1,4-dihydronaphthalene (B28168) scaffold is a direct and common precursor to fully aromatic naphthalene (B1677914) systems. The conversion of this compound to 2,7-dimethoxynaphthalene (B1218487) can be readily achieved through dehydrogenation, a process that restores the aromaticity of the bicyclic system. This aromatization step is often a key transformation in synthetic routes where the dihydronaphthalene moiety is used to control stereochemistry or reactivity before the final, stable aromatic core is generated. nih.govnih.gov Once formed, these substituted naphthalenes can be further elaborated through various aromatic substitution reactions. bohrium.com

Furthermore, the dihydronaphthalene core is an essential intermediate for the synthesis of functionalized naphthoquinones. Naphthoquinones, particularly the 1,4-naphthoquinone (B94277) framework, are prevalent in numerous natural products and are known for their significant pharmacological properties, including cytotoxic, antibacterial, and anti-inflammatory activities. wikipedia.orgnih.gov The synthesis of 2,7-dimethoxynaphthalene-1,4-dione from this compound would typically involve an oxidation process. This transformation is fundamental in synthetic chemistry, as demonstrated by the industrial-scale oxidation of naphthalene to 1,4-naphthoquinone using catalysts like vanadium oxide. wikipedia.orggoogle.com In biological systems and biomimetic syntheses, similar oxidations can occur spontaneously, highlighting the facility of this conversion. biorxiv.org

Precursor ScaffoldTarget Compound ClassKey TransformationSignificance
1,4-DihydronaphthaleneSubstituted NaphthaleneDehydrogenation (Aromatization)Access to stable, functionalizable aromatic systems. nih.gov
1,4-DihydronaphthaleneFunctionalized NaphthoquinoneOxidationSynthesis of bioactive quinone structures. wikipedia.orgnih.gov

Construction of Fused Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are compounds containing multiple fused benzene (B151609) rings. uhmreactiondynamics.org The dihydronaphthalene scaffold serves as a valuable building block for the systematic construction of these larger, more complex aromatic systems. Its inherent reactivity, particularly of the double bond in the partially saturated ring, allows it to participate in cycloaddition reactions.

A prominent example is the Diels-Alder reaction, where a diene reacts with a dienophile to form a new six-membered ring. Vinyl-substituted dihydronaphthalenes can act as dienes in such reactions, leading to the formation of intricate tetracyclic frameworks. nih.gov This strategy provides a powerful method for building molecular complexity and accessing fused ring systems that would be difficult to synthesize through other means. Additionally, intramolecular dehydro-Diels-Alder (DDA) reactions of specifically designed precursors can selectively yield aryldihydronaphthalene structures, which are themselves advanced intermediates for larger PAHs and natural products. acs.org These methods underscore the utility of the dihydronaphthalene core in extending aromatic systems. uhmreactiondynamics.orgnih.govacs.org

Utility in Biomimetic Synthesis and Total Synthesis Strategies

The dihydronaphthalene framework is a common structural motif in a class of natural products known as lignans, many of which exhibit important biological activities. rsc.org Consequently, this scaffold plays a crucial role in the total synthesis of these and other complex natural products. Synthetic strategies often involve the construction of a dihydronaphthalene intermediate, which is then elaborated to achieve the final target molecule. For instance, the total synthesis of bioactive 2,7'-cyclolignans frequently proceeds through intermediates containing a dihydronaphthalene core. rsc.org

Biomimetic synthesis, which seeks to mimic nature's synthetic pathways, also utilizes dihydronaphthalene intermediates. For example, a biomimetic approach to synthesizing liganamides can involve a 6π electrocyclization reaction to form the core dihydronaphthalene structure. nih.gov The dihydronaphthalene scaffold has also been employed as a key design element in developing analogs of potent anticancer agents like combretastatin (B1194345) A-4, where it serves as a rigid constraint to orient attached aryl groups in a specific, biologically active conformation. nih.govnih.gov

Synthetic StrategyRole of Dihydronaphthalene ScaffoldExample Target Molecules/Classes
Total SynthesisCore structural intermediate(±)-Allosecurinine, Sacidumlignan B, Combretastatin analogs rsc.orgnih.govorgsyn.org
Biomimetic SynthesisProduct of biomimetic cyclizationLiganamides nih.gov

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. Host-guest chemistry, a central concept in this field, involves a larger "host" molecule that can bind a smaller "guest" molecule within a cavity. The design of synthetic hosts with specific recognition properties is a major goal of this discipline.

Design and Synthesis of Molecular Clips and Cavitands Incorporating Dihydronaphthalene Scaffolds

Molecular clips and cavitands are two classes of host molecules designed with well-defined, rigid cavities for guest binding. wikipedia.orguoc.gr Cavitands are container-shaped molecules, often derived from resorcinarene (B1253557) or calixarene (B151959) platforms, that possess an enforced, permanent cavity. wikipedia.orgresearchgate.nettaylorandfrancis.com Molecular clips typically feature two aromatic "sidewalls" connected by spacers, creating a cleft for binding flat aromatic guests. uoc.gr

While naphthalene units are commonly used as the flat, aromatic sidewalls in molecular clips, the incorporation of a 1,4-dihydronaphthalene scaffold like that of this compound offers a distinct design advantage. Unlike the planar naphthalene, the 1,4-dihydronaphthalene ring is non-planar and has a bent or V-shaped geometry. This pre-organized, concave structure is an attractive feature for constructing the curved surfaces of a binding cavity. Integrating this scaffold into a larger macrocyclic structure could lead to novel cavitands with unique three-dimensional shapes and recognition properties not accessible with purely planar aromatic building blocks.

Exploration of Host-Guest Chemistry

The primary function of molecular clips and cavitands is to selectively bind guest molecules. nih.govrsc.org This binding is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking interactions between the host's aromatic surfaces and the guest.

Were a cavitand to be synthesized using this compound as a structural component, its host-guest chemistry would be a subject of intense investigation. The methoxy (B1213986) groups would enhance the electron-rich nature of the aromatic portion of the scaffold, potentially strengthening π-π interactions with electron-poor aromatic guests. The size, shape, and electronic properties of the cavity would determine its selectivity for different guests. The binding affinity, typically quantified by an association constant (Ka), would be measured using techniques such as NMR titration. Such studies would elucidate the specific non-covalent forces at play and reveal the potential of these unique, non-planar scaffolds in applications like molecular sensing or catalysis. nih.govnsf.gov

Developments in Materials Science and Polymer Chemistry

The unique structural and electronic properties of naphthalene-based compounds have long positioned them as attractive building blocks for advanced materials. However, detailed studies focusing specifically on the incorporation of this compound into polymeric structures, liquid crystals, or optoelectronic devices are not extensively documented. Research in these areas tends to utilize related naphthalene compounds that offer different reactivity or structural features.

Synthesis of Novel Polymeric Materials and Microporous Networks

There is currently a lack of specific research detailing the use of this compound as a monomer for the synthesis of novel polymeric materials or microporous networks. The scientific community has more thoroughly investigated the polymerization of related compounds such as dihydroxynaphthalenes. For instance, hypercross-linked polymer networks have been synthesized through the self-condensation of bishydroxymethyl monomers, demonstrating a pathway to microporous organic polymers. rsc.org However, analogous applications of this compound have not been reported.

Application in the Design of Liquid Crystalline Phases

The design and synthesis of molecules for liquid crystalline phases often involve the creation of compounds with specific molecular geometries and electronic properties that facilitate the formation of mesophases. While various aromatic and heterocyclic compounds are employed in the synthesis of liquid crystals, there is no available literature that specifically describes the application of this compound in this field. Research into liquid crystals has explored a wide array of molecular architectures, including those based on 1,3-dioxane (B1201747) structures, to investigate their ferroelectric properties in the nematic phase. rsc.org

Development of Optoelectronic Materials

Naphthalene and its derivatives are of interest in the development of optoelectronic materials due to their inherent photophysical properties. Aromatic diimides based on naphthalene and anthracene (B1667546) scaffolds, for example, have been synthesized and characterized for their potential as electron-deficient building blocks in organic electronics. beilstein-journals.org Similarly, polymers incorporating dihydroxy/dialkoxybenzene moieties have been studied for their photoluminescence and potential in electronic applications. academie-sciences.fr Despite this broad interest in related structures, specific studies on the use of this compound for optoelectronic materials are not found in the current body of scientific work.

Analytical Chemistry Applications (e.g., as a Matrix in Spectroscopic Techniques)

In the field of analytical chemistry, particularly in mass spectrometry, certain organic molecules serve as matrices to facilitate the ionization of analytes in a technique known as matrix-assisted laser desorption/ionization (MALDI). While various naphthalene derivatives have been explored for this purpose, the use of this compound as a MALDI matrix is not documented.

In contrast, its close relative, 2,7-dimethoxynaphthalene , has been successfully employed as a matrix for the analysis of synthetic polymers using MALDI mass spectrometry. nih.gov It has been utilized to investigate the structure of polymetallic porphyrins, showcasing its utility in the ionization of complex molecules. The selection of a suitable matrix is crucial for successful MALDI analysis, and a variety of compounds, including 1,5-diaminonaphthalene, have been investigated for their performance with different classes of analytes. bioanalysis-zone.comnih.gov The effectiveness of a matrix is often related to its ability to absorb laser energy and co-crystallize with the analyte, facilitating a soft ionization process. While a wide array of compounds has been tested, there is no evidence to suggest that this compound possesses the necessary properties or has been applied as a MALDI matrix.

A summary of common MALDI matrices and their typical applications is provided in the table below.

Matrix NameAbbreviationTypical Analytes
α-Cyano-4-hydroxycinnamic acidCHCAPeptides, Proteins
Sinapinic acidSAProteins, Peptides (>10,000 Da)
2,5-Dihydroxybenzoic acidDHBPeptides, Proteins, Carbohydrates
2,7-DimethoxynaphthaleneDMNSynthetic Polymers, Porphyrins
1,5-DiaminonaphthaleneDANCroconaine Dyes nih.gov

Table 1. Examples of Common MALDI Matrices and Their Applications.

Future Research Trajectories and Interdisciplinary Opportunities for 1,4 Dihydro 2,7 Dimethoxynaphthalene

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The dihydronaphthalene core is a versatile platform for a variety of chemical transformations. While related structures like 6-methoxy-1-tetralone (B92454) have been used to synthesize derivatives with cytotoxic properties, the full reactive potential of 1,4-Dihydro-2,7-dimethoxynaphthalene remains largely untapped. nih.gov Future research should focus on systematically exploring its reactivity to uncover novel transformations and synthesize new classes of compounds.

Key areas for exploration include:

Transition-Metal Catalysis: The olefinic bond and the aromatic ring are prime sites for transition-metal-catalyzed reactions. Investigating cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the aromatic positions or C-H activation/functionalization could yield a diverse library of substituted dihydronaphthalenes. Metathesis reactions at the double bond could lead to ring-opened products or polymerization.

Cycloaddition Reactions: The electron-rich double bond in the dihydro-aromatic ring is a potential dienophile or dipolarophile. Its participation in [4+2], [3+2], and [2+2] cycloaddition reactions could provide rapid access to complex polycyclic and heterocyclic frameworks.

Oxidative and Reductive Transformations: Controlled oxidation could lead to the corresponding naphthalene (B1677914), naphthoquinone, or epoxide derivatives. Conversely, selective reduction of the aromatic ring could produce tetrahydronaphthalene derivatives with distinct stereochemical and conformational properties.

The systematic study of these reactions will not only expand the chemical space accessible from this compound but also potentially lead to compounds with novel biological or material properties.

Table 1: Potential Novel Transformations of this compound

Reaction ClassReagents/CatalystsPotential Product Scaffold
C-H ArylationPd(OAc)₂, Ligand, Ar-XAryl-substituted Dihydronaphthalenes
Diels-Alder [4+2]Electron-deficient dienesFused Polycyclic Systems
Asymmetric DihydroxylationOsO₄, Chiral LigandChiral Diol Derivatives
Ring-Closing MetathesisGrubbs or Hoyveda-Grubbs Cat.Macrocyclic or Bridged Systems
Photochemical [2+2]Carbonyl compounds, UV lightOxetane-fused Dihydronaphthalenes

Development of Asymmetric Synthesis Methodologies for Chiral Dihydronaphthalene Derivatives

Chirality is a critical feature for biologically active molecules and advanced materials. The 1,4-dihydronaphthalene (B28168) scaffold is prochiral, presenting a significant opportunity for the development of asymmetric synthetic methods to produce enantiomerically pure or enriched derivatives. While enantioselective syntheses of other cyclic structures like 1,4-dihydropyridines have been developed using organocatalysis, similar strategies for dihydronaphthalenes are less common. nih.gov

Future research should target the development of catalytic enantioselective reactions, including:

Asymmetric Hydrogenation: The use of chiral transition-metal catalysts (e.g., Rhodium, Ruthenium, Iridium complexes with chiral phosphine (B1218219) ligands) for the hydrogenation of the double bond could produce chiral tetralin derivatives.

Organocatalytic Michael Additions: The addition of nucleophiles to an α,β-unsaturated ketone precursor of the dihydronaphthalene ring, catalyzed by chiral amines or thioureas, could establish key stereocenters early in the synthesis.

Enantioselective Epoxidation and Ring Opening: Asymmetric epoxidation of the double bond followed by diastereoselective ring-opening with various nucleophiles would provide access to a wide range of chiral functionalized tetralin derivatives.

The successful development of these methodologies would provide access to valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals.

Advanced Materials Design with Tailored Electronic and Optical Properties

Naphthalene-based compounds, particularly naphthalene diimides, are well-established components in the field of organic electronics due to their favorable electronic properties and robust nature. beilstein-journals.orgacs.org The this compound core offers a modifiable platform for the design of new organic materials with tailored optoelectronic characteristics. The methoxy (B1213986) groups provide electron-donating character, which can be complemented by introducing other functional groups to tune the frontier molecular orbital (HOMO/LUMO) energy levels.

Future directions in materials design could involve:

Synthesis of Conjugated Polymers: Polymerization of functionalized this compound monomers could lead to new conjugated polymers. By incorporating electron-accepting or electron-donating moieties, the bandgap and charge transport properties of these polymers could be precisely controlled for applications in organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).

Development of Fluorescent Sensors: Functionalization of the scaffold with specific recognition units could lead to chemosensors. Binding of an analyte could induce changes in the fluorescence emission (e.g., intensity, wavelength), enabling detection of metal ions, anions, or small molecules.

Creation of Thermally Activated Delayed Fluorescence (TADF) Emitters: By carefully designing donor-acceptor structures based on the dihydronaphthalene core, it may be possible to achieve a small energy gap between the lowest singlet and triplet excited states, a key requirement for efficient TADF materials used in next-generation organic light-emitting diodes (OLEDs).

Table 2: Hypothetical Optoelectronic Properties of Substituted Dihydronaphthalene Derivatives

Substituent (R) at C5Predicted HOMO (eV)Predicted LUMO (eV)Predicted Absorption Max (nm)Potential Application
-H (unsubstituted)-5.4-1.9~310UV absorber
-NO₂ (electron-withdrawing)-5.8-2.5~350n-type semiconductor
-N(Ph)₂ (electron-donating)-5.1-1.8~340p-type semiconductor
-CN (electron-withdrawing)-5.7-2.4~345Electron transport material
-B(pin) (boronic ester)-5.5-2.1~320Sensor precursor

Note: These values are hypothetical and intended for illustrative purposes.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of flow chemistry and automation. researchgate.net These technologies offer advantages such as enhanced safety, improved reaction control, higher yields, and the potential for rapid optimization and scale-up. nih.gov Applying these principles to the synthesis and derivatization of this compound could significantly accelerate research and development.

Future work in this area should include:

Development of a Continuous Flow Synthesis: Designing a multi-step flow process starting from 2,7-dimethoxynaphthalene (B1218487) could enable the on-demand production of the target compound with high purity. This could involve, for example, a Birch reduction followed by in-line purification.

Automated Reaction Optimization: Integrating flow reactors with online analytical techniques (e.g., HPLC, MS) and control software would allow for the automated, high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading, residence time). rsc.org This approach could rapidly identify optimal conditions for the novel transformations described in section 7.1.

On-Demand Library Synthesis: Utilizing automated platforms, a diverse library of this compound derivatives could be synthesized by systematically varying reactants and reagents in a sequential or parallel manner. chimia.ch This would be invaluable for structure-activity relationship (SAR) studies in drug discovery or materials science.

Table 3: Comparison of Batch vs. Hypothetical Flow Synthesis for C-H Arylation

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time 12-24 hours15-60 minutes (residence time)
Heat Transfer Slow, potential for hotspotsRapid, excellent temperature control
Mixing Inefficient, diffusion-limitedEfficient, rapid mixing
Safety Handling of bulk reagents, potential thermal runawaySmall reaction volumes, enhanced containment
Scalability Difficult, requires re-optimizationStraightforward (scaling-out or longer run time)
Productivity Low (grams/day)High (grams to kilograms/day)

Synergistic Approaches Combining Experimental and Advanced Computational Chemistry

The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. Theoretical calculations can offer deep insights into molecular structure, reactivity, and properties, thereby guiding experimental design and rationalizing observed outcomes.

Synergistic opportunities include:

Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to model reaction pathways for proposed transformations of this compound. This can help predict the feasibility of a reaction, identify key intermediates and transition states, and explain observed selectivity.

Prediction of Properties: Calculating the electronic (HOMO/LUMO), optical (absorption/emission spectra), and chiroptical (electronic circular dichroism) properties of novel derivatives before their synthesis. This would allow for the in silico screening of candidates for materials science (as in section 7.3) or biological applications, prioritizing the most promising targets for experimental synthesis.

Rational Catalyst Design: For the asymmetric methodologies proposed in section 7.2, computational modeling can be used to understand the interactions between the substrate, catalyst, and reagents in the transition state. This knowledge can guide the rational design of new, more efficient, and selective chiral catalysts.

By combining the predictive power of computational chemistry with the practical execution of advanced experimental techniques, the exploration of this compound chemistry can proceed more efficiently and with a greater level of understanding.

Q & A

Q. What are the common synthetic routes for 1,4-Dihydro-2,7-dimethoxynaphthalene, and how can reaction efficiency be optimized?

The compound is synthesized via Friedel-Crafts acylation using phosphorus pentoxide–methanesulfonic acid (P₂O₅–MsOH) as a catalyst. For example, 2,7-dimethoxynaphthalene reacts with 4-chlorobenzoic acid under reflux (353 K) for 8 hours, followed by extraction with CHCl₃ and purification via recrystallization (ethanol, 56% yield). Efficiency depends on stoichiometric ratios, solvent choice, and reaction time . Optimization requires monitoring via TLC and adjusting AlCl₃ concentrations in cleavage reactions to avoid over-substitution .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns methoxy group positions (e.g., δ 3.00–3.86 ppm for methoxy protons) and aromatic protons (δ 6.90–8.49 ppm) .
  • X-ray crystallography : Resolves molecular packing and dimeric aggregates (e.g., face-to-face π-stacking). SHELX programs refine anisotropic thermal parameters and hydrogen atom positions, with R-factors <0.04 for high-resolution data .
  • UV-Vis spectroscopy : Confirms electronic transitions (λmax ~275–300 nm) using NIST-validated data .

Q. What safety protocols are essential when handling this compound?

  • Skin/Eye Exposure : Rinse immediately with water for 15+ minutes; remove contaminated clothing .
  • Inhalation : Move to fresh air; seek medical attention if respiratory distress persists.
  • Toxicological Data : Limited, but treat as a potential irritant. Use fume hoods and PPE (gloves, goggles) .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. acyl groups) influence AlCl₃-mediated ether cleavage in dimethoxynaphthalene derivatives?

AlCl₃ selectively cleaves methoxy groups at sterically accessible positions. For example, 1-monoaroyl-2,7-dimethoxynaphthalene undergoes 2-methoxy cleavage (yield: 82%), while 1,8-diaroyl derivatives resist cleavage due to steric hindrance between ketonic carbonyl and methoxy groups . Mechanistic studies suggest AlCl3 coordinates with oxygen atoms, promoting bond polarization. Confirm regioselectivity via comparative ¹H NMR of reaction products .

Q. How can crystallographic data resolve contradictions in molecular conformation predictions for this compound derivatives?

Structural ambiguities (e.g., torsional angles in dimeric aggregates) are resolved using SHELXL refinement. For example, ORTEP diagrams reveal dihedral angles between naphthalene planes (e.g., 12.5° deviation) and hydrogen-bonding networks. Discrepancies between computational models (DFT) and experimental data are mitigated by high-resolution (<1.0 Å) datasets and iterative refinement cycles .

Q. What experimental designs test the impact of steric hindrance on reactivity in diaroyl-substituted dimethoxynaphthalenes?

  • Comparative Kinetics : React 1-monoaroyl vs. 1,8-diaroyl derivatives with AlCl3 under identical conditions (solvent, temperature). Monitor cleavage rates via HPLC.
  • Conformational Analysis : Use X-ray crystallography to measure spatial proximity between substituents. Correlate with reactivity data (e.g., no cleavage in 1,8-diaroyl derivatives due to <3.5 Å steric clashes) .
  • Computational Modeling : Calculate transition-state energies (DFT) for cleavage pathways with/without steric barriers .

Data Contradiction Analysis

Q. How to reconcile conflicting yields in methoxy cleavage reactions under varying solvent systems?

Dichloromethane (CH₂Cl₂) yields trace cleavage products (e.g., <5% for 1,8-diaroyl derivatives), while toluene promotes side reactions (e.g., isomerization). Contradictions arise from solvent polarity effects on AlCl₃ activity. Validate via control experiments in 1,2-dichloroethane (higher polarity, 30% yield) and corroborate with ¹H NMR quantification .

Q. Why do UV-Vis spectra of this compound derivatives vary across studies?

Discrepancies stem from solvent effects (e.g., hypsochromic shifts in polar solvents) and substituent electronic contributions (e.g., electron-withdrawing acyl groups red-shift λmax). Standardize measurements using NIST reference protocols (e.g., ethanol solvent, 25°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.